molecular formula C₂₃H₂₇D₄Cl₂N₃O B1146734 Opipramol-d4 CAS No. 1215716-70-3

Opipramol-d4

Cat. No. B1146734
CAS RN: 1215716-70-3
M. Wt: 440.44
InChI Key:
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Description

Opipramol-d4, also known as Ensidon-d4, is the deuterium-labeled version of Opipramol . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into the drug molecules, primarily as tracers for quantitation during the drug development process .


Molecular Structure Analysis

Opipramol-d4 has a molecular formula of C23H29N3O . The exact mass is 367.256169541 g/mol and the monoisotopic mass is also 367.256169541 g/mol . The compound has a complexity of 448 and contains 4 isotope atoms .


Chemical Reactions Analysis

A study on the stability of Opipramol (the non-deuterated form) revealed a three-process degradation, all processes being determined by both physical transformations and chemical reactions .


Physical And Chemical Properties Analysis

Opipramol-d4 has a molecular weight of 367.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 .

Scientific Research Applications

Management of Sleep Bruxism

Opipramol-d4, as a deuterated form of Opipramol, is used in research related to sleep bruxism (SB) management. Studies aim to reduce the number and magnitude of bruxism episodes per hour of sleep, thereby mitigating the negative clinical consequences. Opipramol acts primarily as a sigma receptor agonist . Research involving Opipramol-d4 can provide insights into the pharmacokinetics and dynamics of the drug, potentially leading to improved therapeutic strategies for SB.

Antidepressant and Anxiolytic Applications

As an atypical tricyclic antidepressant, Opipramol-d4 is utilized in research for its antidepressant and anxiolytic properties. It does not act as a monoamine reuptake inhibitor but has a high affinity for sigma receptors. This unique mechanism is of interest in the development of new treatments for anxiety and depression, especially in relation to substance use disorders .

Thermal Stability and Kinetic Studies

Opipramol-d4 is valuable in studies focused on the thermal stability and kinetics of pharmaceutical compounds. Research on Opipramol dihydrochloride’s thermal stability in an oxidative atmosphere can inform the development of more stable drug formulations. The kinetic evaluation of Opipramol-d4 can reveal the degradation processes and physical transformations that occur at different temperatures .

Pharmacotherapy of Generalized Anxiety Disorder

The deuterated variant of Opipramol is significant in the pharmacotherapy research of generalized anxiety disorder (GAD). By studying Opipramol-d4, researchers can gain a better understanding of the drug’s efficacy, dosage optimization, and side effect profile, which can lead to more effective treatments for GAD .

Somatic Symptom Disorder Treatment

Research involving Opipramol-d4 also extends to the treatment of somatic symptom disorder. The compound’s effects on the sigma receptors make it a candidate for alleviating the psychological distress associated with somatic symptoms. Studies on Opipramol-d4 can help refine dosing regimens and therapeutic approaches for this condition .

Calibration Standards in Chromatography

Opipramol-d4 serves as a calibration standard in ion-exchange chromatography (IC) applications. Its use in environmental or food analysis ensures the accuracy and quality control of chromatographic measurements. The deuterated form provides a stable reference point for the quantification of Opipramol in various samples .

Future Directions

Opipramol, the non-deuterated form of Opipramol-d4, is currently used as an antidepressant and anxiolytic . Future research may focus on the potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems .

Mechanism of Action

properties

IUPAC Name

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFUWZUGRBMHL-AUZVCRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Opipramol-d4

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